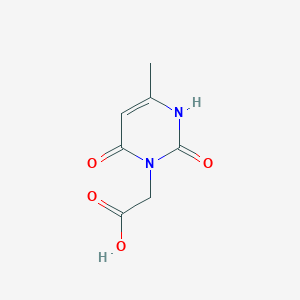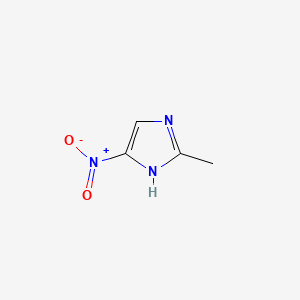![molecular formula C8H18N2O2S B3023051 1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine CAS No. 924873-23-4](/img/structure/B3023051.png)
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine
Overview
Description
The compound “1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine” is a derivative of 4-Methylpiperidine . 4-Methylpiperidine is a heterocyclic organic compound with the molecular formula C6H13N . It’s used in the synthesis of various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, 4-Methylpiperidine can be used to synthesize various bioactive compounds . For instance, it can be used in the synthesis of dimethyl bis(4-methylpiperidine-dithiocarbamato-S,S′)-tin(IV), (E)-4-(4′-methylpiperidino-N-alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .Scientific Research Applications
Chemical and Biological Applications
1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine, as a sulfonamide compound, is part of a broader class of chemicals with wide applications in scientific research, particularly in medicinal chemistry. The sulfonamide group is a key functional moiety in many therapeutic agents due to its diverse biological activities.
Medicinal Chemistry : Sulfonamides, including compounds similar to this compound, are known for their significant roles in medicinal chemistry. They have been identified as having antihypertensive, anti-inflammatory, and anticancer properties. A class of compounds based on N-sulfonylamino azinones, to which this compound structurally relates, has been extensively investigated for its biological activities. These studies highlight the compound's potential use in treating neurological disorders such as epilepsy and schizophrenia through its action as a competitive AMPA receptor antagonist (Elgemeie, Azzam, & Elsayed, 2019).
Environmental Applications : Beyond pharmacological uses, sulfonamide derivatives have been studied for their environmental impact, particularly concerning the degradation of polyfluoroalkyl substances. These studies are crucial for understanding the environmental fate and biodegradability of various chemicals, including those structurally related to this compound (Liu & Avendaño, 2013).
Antioxidant Capacity : Research into sulfonamide compounds has also extended into evaluating their antioxidant capacities, which can have implications in food science, nutraceuticals, and oxidative stress-related disease treatments. Methods such as the ABTS/PP decolorization assay are used to quantify the antioxidant capacity of various compounds, including sulfonamides (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Mechanism of Action
Biochemical Pathways
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-8-2-5-10(6-3-8)13(11,12)7-4-9/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUNVASIQRYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246846 | |
| Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924873-23-4 | |
| Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924873-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methyl-1-piperidinyl)sulfonyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


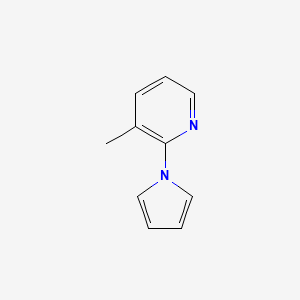
![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)
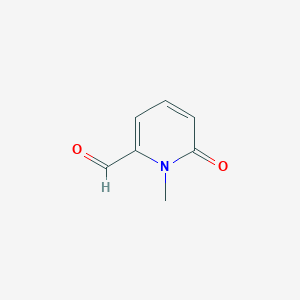
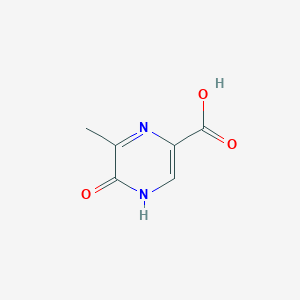
![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
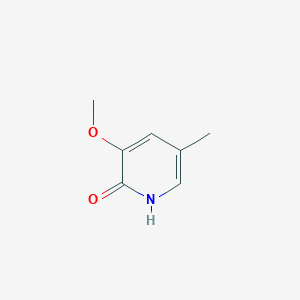


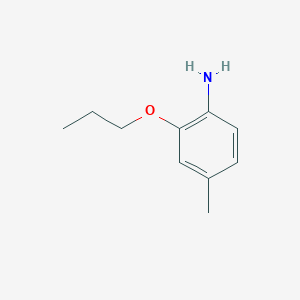

![2-[(4-methoxyphenoxy)methyl]benzoic Acid](/img/structure/B3022984.png)
